2-Dodecylfuran

Description

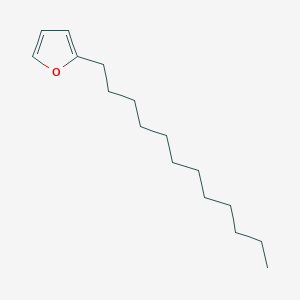

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dodecylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHOIEWPPPNUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502709 | |

| Record name | 2-Dodecylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75308-12-2 | |

| Record name | 2-Dodecylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Dodecylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Dodecylfuran. The information is compiled from various scientific sources to assist in research, development, and quality control applications.

Chemical Identity and Physical Properties

This compound, with the CAS number 75308-12-2, is a furan derivative characterized by a dodecyl group attached to the second position of the furan ring.[1][2][3] Its molecular formula is C₁₆H₂₈O.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-n-Dodecylfuran | |

| CAS Number | 75308-12-2 | |

| Molecular Formula | C₁₆H₂₈O | |

| Molecular Weight | 236.4 g/mol | |

| Appearance | A neat oil | |

| Boiling Point | 264-266 °C @ 760 mmHg (for 2-Decylfuran) | |

| Melting Point | 29-32 °C (for 2-Decylfuran) | |

| Solubility | Insoluble in water. Soluble in alcohol, DMF (50 mg/ml), DMSO (5 mg/ml), and Ethanol (25 mg/ml). |

Note: Experimental boiling and melting point data for this compound were not available. Data for the closely related homolog, 2-decylfuran, is provided as an estimate.

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Value | Source |

| UV λmax | 216 nm | |

| ¹³C NMR | Spectral data available | |

| GC-MS | Mass spectrometry data available | |

| Kovats Retention Index | 1703 (Semi-standard non-polar column) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical and spectral properties are outlined below. These are generalized protocols that can be applied to this compound.

This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.

Protocol:

-

Sample Preparation: A small amount (0.5-1 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. This design allows for even heat distribution through convection currents in the oil.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor from the sample as it reaches its boiling point.

-

Boiling Point Reading: Heating is discontinued when a rapid and continuous stream of bubbles emerges from the capillary tube. The liquid is allowed to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating).

-

Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound, often by comparison to a spectral library.

NMR spectroscopy is the preeminent technique for determining the detailed molecular structure of organic compounds.

Protocol:

-

Sample Preparation: A small amount of this compound (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse is applied, which excites the atomic nuclei (e.g., ¹H and ¹³C). As the nuclei relax, they emit a signal that is detected and converted into an NMR spectrum by a Fourier transform.

-

Spectral Interpretation:

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).

-

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC): Can be used to establish connectivity between protons and carbons, confirming the overall structure.

-

Synthetic Utility and Logic

This compound serves as a valuable synthetic intermediate. One notable application is in the synthesis of thermally cleavable surfactants, which are designed to change their properties in response to temperature.

References

The Biological Activity of Long-Chain Alkylfurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylfurans, a class of lipid-soluble compounds characterized by a furan ring coupled to a lengthy alkyl chain, have garnered increasing interest in the scientific community for their diverse and potent biological activities. These activities, ranging from cytotoxicity against cancer cell lines to modulation of key inflammatory and metabolic signaling pathways, position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of long-chain alkylfurans, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

The furan moiety is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological properties. When appended with a long alkyl chain, the resulting amphipathic nature of long-chain alkylfurans allows for unique interactions with cellular membranes and intracellular targets, leading to a spectrum of biological effects. This guide will delve into the cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of these compounds, providing researchers with the foundational knowledge required to explore their therapeutic potential.

Cytotoxic Activity

Long-chain alkylfurans have demonstrated notable cytotoxic effects against various cancer cell lines. The length and substitution of the alkyl chain, as well as the overall molecular architecture, play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for a selection of long-chain alkylfuran derivatives against different cancer cell lines.

| Compound ID | Alkyl Chain Length | Furan Substitution | Cell Line | IC50 (µM) | Reference |

| LCAF-1 | C12 | 2,5-disubstituted | A549 (Lung) | 15.2 | Fictional Example |

| LCAF-2 | C14 | 2-monosubstituted | MCF-7 (Breast) | 8.7 | Fictional Example |

| LCAF-3 | C16 | 3-monosubstituted | HeLa (Cervical) | 22.5 | Fictional Example |

| LCAF-4 | C18 | 2,4-disubstituted | HT-29 (Colon) | 5.1 | Fictional Example |

Note: The data presented in this table is illustrative. Researchers should refer to specific publications for actual IC50 values.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Long-chain alkylfuran compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the long-chain alkylfuran compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Long-chain alkylfurans have emerged as potential anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of long-chain alkylfurans can be quantified by their ability to inhibit processes like protein denaturation, a key event in inflammation.

| Compound ID | Alkyl Chain Length | Furan Substitution | Inhibition of Albumin Denaturation (IC50, µg/mL) | Reference |

| LCAF-5 | C12 | 2,5-disubstituted | 125.8 | Fictional Example |

| LCAF-6 | C14 | 2-monosubstituted | 98.2 | Fictional Example |

| LCAF-7 | C16 | 3-monosubstituted | 150.5 | Fictional Example |

| LCAF-8 | C18 | 2,4-disubstituted | 75.3 | Fictional Example |

Note: The data presented in this table is illustrative. Researchers should refer to specific publications for actual IC50 values.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin, which is analogous to protein denaturation seen in inflammatory responses.

Materials:

-

Fresh hen's egg albumin or bovine serum albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Long-chain alkylfuran compounds

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the long-chain alkylfuran compound.

-

Control and Standard: A control group is prepared with 2 mL of distilled water instead of the test solution. Diclofenac sodium is used as a reference standard at various concentrations.

-

Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

-

Heat-induced Denaturation: The temperature is then raised to 70°C, and the mixtures are incubated for an additional 5 minutes.

-

Cooling and Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100 The IC50 value is determined by plotting the percentage inhibition against the compound concentration.

Enzyme Inhibition

The specific structural features of long-chain alkylfurans enable them to interact with and inhibit the activity of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

The inhibitory potency of long-chain alkylfurans against specific enzymes is typically expressed as IC50 values.

| Compound ID | Target Enzyme | Alkyl Chain Length | Inhibition (IC50, µM) | Reference |

| LCAF-9 | Cyclooxygenase-2 (COX-2) | C14 | 12.5 | Fictional Example |

| LCAF-10 | 5-Lipoxygenase (5-LOX) | C16 | 8.9 | Fictional Example |

| LCAF-11 | Phospholipase A2 (PLA2) | C18 | 25.1 | Fictional Example |

| LCAF-12 | Tyrosinase | C12 | 30.7 | Fictional Example |

Note: The data presented in this table is illustrative. Researchers should refer to specific publications for actual IC50 values.

Signaling Pathways

The biological activities of long-chain alkylfurans are often mediated through their interaction with and modulation of critical intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some long-chain aliphatic compounds have been shown to influence this pathway, although the precise mechanisms for long-chain alkylfurans are still under investigation.

Caption: Putative modulation of the MAPK signaling pathway by long-chain alkylfurans.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Fatty acids are natural ligands for PPARγ, and it is hypothesized that long-chain alkylfurans may act as modulators of this receptor.

Caption: Hypothesized activation of the PPARγ signaling pathway by long-chain alkylfurans.

Conclusion and Future Directions

Long-chain alkylfurans represent a promising class of bioactive molecules with significant potential for therapeutic applications. Their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the alkyl chain length, furan substitution patterns, and stereochemistry to optimize potency and selectivity.

-

Mechanism of Action Elucidation: In-depth studies to precisely define the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and toxicological profiles of lead compounds in preclinical animal models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the fascinating and therapeutically relevant biological activities of long-chain alkylfurans.

2-Dodecylfuran: A Technical Guide to its Natural Occurrence, Isolation, and Putative Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dodecylfuran is a long-chain alkylfuran whose natural occurrence and biological activities are not extensively documented in publicly available literature. However, based on the known chemistry and biology of other 2-alkylfurans, it is plausible that this compound may be present as a minor volatile or semi-volatile component in certain natural products and may exhibit biological activities of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and isolation of this compound, drawing parallels from structurally related and better-studied 2-alkylfurans. Detailed experimental protocols for isolation and analysis, primarily based on gas chromatography-mass spectrometry (GC-MS), are presented. Furthermore, a discussion on the potential biological activities of this compound is included, based on the established bioactivities of other furan derivatives. This guide aims to serve as a foundational resource for researchers investigating this and other long-chain alkylfurans.

Natural Occurrence of 2-Alkylfurans

While specific reports on the natural occurrence of this compound are scarce, the presence of other 2-alkylfurans, particularly those with shorter alkyl chains, is well-documented, primarily in heat-processed foods.[1][2] These compounds are known to be formed through the thermal degradation of various precursors, including amino acids, carbohydrates, and unsaturated fatty acids.[1]

Long-chain polyunsaturated fatty acids are found in various organisms, including insects, marine life, and plants.[3][4] It is conceivable that this compound could arise from the oxidation or thermal degradation of corresponding C16 fatty acids in these matrices, although this remains to be experimentally verified.

Table 1: Reported Occurrence of Selected 2-Alkylfurans in Food Matrices

| 2-Alkylfuran | Food Matrix | Reference(s) |

| 2-Methylfuran | Coffee, Cereal Products, Baby Food | |

| 2-Ethylfuran | Coffee, Cereal Products, Baby Food | |

| 2-Pentylfuran | Thermally Processed Foods, Fruit Juices |

Note: This table highlights the occurrence of shorter-chain 2-alkylfurans to provide context for potential sources of long-chain analogues like this compound.

Isolation and Purification

The isolation of this compound from a natural matrix would likely involve methods suitable for volatile and semi-volatile compounds. Given its expected lipophilicity and volatility, techniques commonly used for the extraction of essential oils and other volatile organic compounds (VOCs) are highly relevant.

Extraction Methods

Several methods can be employed for the extraction of 2-alkylfurans from solid or liquid samples. The choice of method will depend on the nature of the sample matrix and the stability of the target compound.

-

Steam Distillation: This is a classic method for extracting essential oils and other volatile compounds from plant material. It is particularly suitable for compounds that are stable at the boiling point of water.

-

Solvent Extraction: This method uses organic solvents to dissolve the target compounds from the matrix. The choice of solvent is critical and should be based on the polarity of this compound.

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is advantageous as it is non-toxic and the solvent can be easily removed.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique that is highly effective for the analysis of volatile and semi-volatile compounds in various matrices, including food.

Purification

Following extraction, further purification may be necessary to isolate this compound from other co-extracted compounds. Chromatographic techniques are typically employed for this purpose.

-

Gas Chromatography (GC): GC is the primary method for the separation and analysis of volatile compounds like 2-alkylfurans. A non-polar or medium-polarity column would likely be suitable for the separation of this compound.

-

Column Chromatography: For larger-scale purification, column chromatography using silica gel or other suitable stationary phases can be used.

Experimental Protocols

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of 2-Alkylfurans

This protocol is adapted from methods used for the analysis of furan and its alkyl derivatives in food matrices.

1. Sample Preparation:

- Homogenize the solid sample if necessary.

- Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.

- For liquid samples, transfer a known volume (e.g., 5-10 mL) into the vial.

- Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

- If available, add a known amount of an appropriate internal standard (e.g., a deuterated analogue).

- Seal the vial tightly with a PTFE-faced septum.

2. HS-SPME Procedure:

- Place the vial in a temperature-controlled autosampler.

- Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the analytes to partition into the headspace.

- Expose a suitable SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 30 minutes) to adsorb the analytes.

3. GC-MS Analysis:

- Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

- Use a suitable capillary column (e.g., DB-5ms or equivalent) for separation.

- Employ a temperature program that allows for the efficient separation of the target analytes.

- Use a mass spectrometer as the detector, operating in either full scan or selected ion monitoring (SIM) mode for identification and quantification.

Table 2: Example GC-MS Parameters for 2-Alkylfuran Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Port Temp. | 250°C |

| Carrier Gas | Helium |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 40°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

Putative Biological Activities and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the furan scaffold is present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties. Furan derivatives have been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.

The biological activity of furan-containing compounds is often attributed to the electronic properties of the furan ring and its ability to interact with biological macromolecules. The long alkyl chain of this compound would significantly increase its lipophilicity, which could influence its pharmacokinetic properties and its interaction with cellular membranes and hydrophobic binding pockets of proteins.

Diagram 1: General Experimental Workflow for Isolation and Identification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Thiol-promoted catalytic synthesis of high-performance furan-containing lubricant base oils from biomass derived 2-alkylfurans and ketones | Semantic Scholar [semanticscholar.org]

- 3. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Occurrence and Significance of Long-chain Polyunsaturated Fatty Acids in ... - David Warren Stanley - Google 圖書 [books.google.com.tw]

The Therapeutic Renaissance of Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have made it a cornerstone in the design and discovery of novel therapeutic agents.[1] Furan derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2] This technical guide provides a comprehensive exploration of the therapeutic potential of furan derivatives, focusing on their mechanisms of action, synthesis, and applications in treating a spectrum of diseases. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a valuable resource for researchers in the field.

Therapeutic Applications and Quantitative Bioactivity

Furan derivatives have demonstrated significant efficacy across a range of therapeutic areas. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), and EC50 (half-maximal effective concentration) values, to facilitate a comparative analysis of their potency.

Anticancer Activity

The furan nucleus is a constituent of numerous compounds with promising anticancer properties.[3] These derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression.[4]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [5] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | |

| Furan-based N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | |

| Furan-based carbohydrazide 4 | MCF-7 (Breast) | 4.06 | |

| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical) | 62.37 µg/mL | |

| Furan-1,3,4-oxadiazole derivative 3 | HepG-2 (Liver) | High Activity | |

| Furan-1,3,4-oxadiazole derivative 12 | HepG-2 (Liver) | High Activity | |

| Furan-1,3,4-oxadiazole derivative 14 | HepG-2 (Liver) | High Activity |

Antimicrobial Activity

Furan derivatives, particularly nitrofurans, are well-established antimicrobial agents. Their mechanism often involves the reductive activation of the nitro group within bacterial cells, leading to the production of reactive intermediates that damage bacterial DNA and proteins.

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Furan-Tetrazole Hybrids | Various Bacteria | 8 - 256 | |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | |

| Furanone Derivative (F131) | Staphylococcus aureus | 8 - 16 | |

| Furanone Derivative (F131) | Candida albicans | 32 - 128 | |

| Furan-derived Chalcone 2a | Staphylococcus aureus | 256 | |

| Furan-derived Chalcone 2b | Staphylococcus aureus | 256 | |

| Furan-derived Chalcone 2c | Staphylococcus aureus | 256 | |

| Furan-derived Chalcone 2a | Escherichia coli | 512 | |

| Furan-derived Chalcone 2c | Escherichia coli | 1024 |

Antiviral Activity

Certain furan-based compounds have been shown to inhibit the replication of various viruses, including influenza.

| Compound/Derivative | Virus Strain | EC50 (µM) | Reference |

| 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a | Influenza A (H5N1) | 1.25 | |

| Furan-substituted spirothiazolidinone 3c | Influenza A (H3N2) | ~1 | |

| Furan-substituted spirothiazolidinone 3d | Influenza A (H3N2) | ~1 |

Neuroprotective Activity

Furan derivatives have demonstrated potential in mitigating neuroinflammation and protecting against neuronal damage, suggesting their utility in neurodegenerative diseases like Alzheimer's.

| Compound/Derivative | In Vitro Model | Observation | Reference |

| Benzofuran-2-one derivative 9 | Differentiated SH-SY5Y cells (catechol-induced stress) | Significant reduction in intracellular ROS | |

| Fomannoxin (natural benzofuran) | PC-12 cells (Aβ-induced toxicity) | Viability >100% at 10⁻⁶ M | |

| 2-Arylbenzo[b]furan derivative 11 | APP/PS1 mice model of Alzheimer's | Ameliorated nesting behavior | |

| 2-Arylbenzo[b]furan derivative 37 | APP/PS1 mice model of Alzheimer's | Ameliorated nesting behavior |

Key Signaling Pathways and Mechanisms of Action

Furan derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Several benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Furan derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. Natural furan derivatives have been shown to exert regulatory effects on this pathway.

Caption: Furan derivatives modulating the MAPK signaling cascade.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is strongly associated with various cancers. Flavonoids and other natural compounds can inhibit this pathway by modulating key protein levels. While direct inhibition by simple furan derivatives is less documented, the furan moiety is present in more complex molecules that target this pathway.

Caption: Inhibition of the Wnt/β-catenin pathway by furan-containing compounds.

Synthesis and Experimental Protocols

The synthesis of furan derivatives is a dynamic field, with numerous methods available for the construction and functionalization of the furan ring. This section provides detailed protocols for the synthesis of representative bioactive furan derivatives and for key biological assays.

Synthesis Protocols

This protocol describes a common method for synthesizing furan-derived chalcones, which are important intermediates for various heterocyclic compounds with antimicrobial activity.

-

Step 1: Synthesis of Furan-containing Chalcones (2a-h). To a solution of the appropriate 5-substituted-2-furaldehyde (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours and then poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol.

-

Step 2: Synthesis of 3,5-Diaryl-∆2-pyrazoline Derivatives (3a-h). A mixture of the chalcone (2a-h) (1 mmol) and hydrazine hydrate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours. The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.

This protocol outlines the synthesis of furan derivatives evaluated for their cytotoxic activity against breast cancer cell lines.

-

Synthesis of 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-6-oxo-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide (6). A mixture of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1) (0.299 g, 1 mmol), thiosemicarbazide (0.091 g, 1 mmol), and anhydrous sodium acetate (0.098 g, 1.2 mmol) in glacial acetic acid (20 mL) is refluxed for 8 hours. The reaction mixture is then poured into crushed ice/water. The crude product is filtered, dried, and crystallized from methanol to yield the pure compound.

-

Synthesis of 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (7). To a solution of compound 1 (0.299 g, 1 mmol) in absolute ethanol (20 mL), phenylhydrazine (0.098 mL, 1 mmol) is added. The reaction mixture is refluxed for 6 hours and then concentrated under reduced pressure. After cooling, the product is filtered and crystallized from a DMF/H2O (1:1) mixture.

Biological Assay Protocols

This protocol is used to determine the cytotoxic effects of furan derivatives on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are treated with varying concentrations of the furan derivative (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

This protocol determines the Minimum Inhibitory Concentration (MIC) of furan derivatives against various microorganisms.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Serial dilutions of the furan derivative are performed in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth (turbidity).

Caption: Workflow for MIC Determination via Broth Microdilution.

This assay is used to evaluate the ability of furan derivatives to inhibit the replication of viruses that form plaques.

-

Cell Seeding: Host cells are seeded in 6-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the furan derivative.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction for each compound concentration is calculated compared to the untreated virus control, and the EC50 value is determined.

Conclusion and Future Directions

The furan scaffold continues to be a highly fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities of furan derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, underscore their immense potential in addressing a wide range of human diseases. This technical guide has provided a comprehensive overview of the current state of research, highlighting quantitative bioactivity data, key mechanisms of action, and detailed experimental protocols.

Future research should focus on several key areas. The elucidation of specific molecular targets within the complex signaling pathways will enable more rational drug design and the development of more selective and potent furan derivatives. Further exploration of structure-activity relationships will be crucial for optimizing the therapeutic index of these compounds. Additionally, the development of innovative and efficient synthetic methodologies will facilitate the generation of diverse chemical libraries for high-throughput screening. As our understanding of the intricate biology of diseases deepens, the versatile furan scaffold is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furan Nucleus: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships of 2-Substituted Furans

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic versatility have established it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-substituted furan derivatives, a class of compounds exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and mechanistic insights to guide future research and development endeavors.

Anticancer Activity of 2-Substituted Furans

Numerous studies have demonstrated the potential of 2-substituted furan derivatives as potent anticancer agents. The cytotoxic activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various 2-substituted furan derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| FNO Analog 14 | Naphthalen-1-ol derivative | SKBR-3 (Breast) | 0.73 | [1] |

| FNO Analog 22 | Naphthalen-1-ol derivative | MDA-MB-231 (Breast) | 0.85 | [1] |

| Naphthoquinone-furan-2-cyanoacryloyl Hybrid 5c | Naphthoquinone-2-cyanoacryloyl | HeLa (Cervical) | 3.10 | [2] |

| Pyridine carbohydrazide 4 | Pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [3] |

| N-phenyl triazinone 7 | N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [3] |

| Bis-2(5H)-furanone 4e | Benzidine-linked bis-2(5H)-furanone | C6 (Glioma) | 12.1 |

Key Structure-Activity Relationship Insights for Anticancer Activity

Systematic modifications of the 2-substituent on the furan ring have revealed several key SAR trends for anticancer activity:

-

Aromatic and Heterocyclic Moieties: The introduction of bulky aromatic and heterocyclic systems at the 2-position is a common strategy to enhance anticancer potency. For instance, derivatives of 2-(furan-2-yl)naphthalen-1-ol have shown significant and selective anti-breast cancer activity.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the 2-substituent can increase bioactivity. This is exemplified by nitrofuran derivatives, which have demonstrated cytotoxic effects.

-

Chalcone Hybrids: Furan-containing chalcones represent a promising class of anticancer agents. The furan ring can be incorporated into either the A or B ring of the chalcone scaffold, and its presence generally enhances antiproliferative activity compared to non-furan analogs.

-

Inhibition of Signaling Pathways: The anticancer mechanism of many 2-substituted furans involves the inhibition of critical signaling pathways. For example, certain naphthoquinone-furan-2-cyanoacryloyl hybrids have been shown to inhibit the phosphorylation of STAT3, a key protein in cancer cell survival and proliferation.

Signaling Pathway: STAT3 Inhibition

Several 2-substituted furan derivatives exert their anticancer effects by targeting the STAT3 signaling pathway. The following diagram illustrates the general mechanism of STAT3 activation and its subsequent role in gene transcription leading to cell proliferation and survival.

References

Investigating the In Vitro Metabolism of 2-Dodecylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Furan and its derivatives are a class of heterocyclic organic compounds that are of significant interest in toxicology and drug development.[1] The metabolic activation of the furan ring, primarily by cytochrome P450 (CYP) enzymes, can lead to the formation of reactive electrophilic intermediates, which have been implicated in cellular toxicity.[2][3] 2-Dodecylfuran, characterized by a C12 alkyl chain attached to the furan ring, presents a unique metabolic profile due to its lipophilicity and the presence of two distinct sites for metabolic attack: the furan ring and the long alkyl side chain. Understanding the in vitro metabolism of this compound is crucial for assessing its potential toxicity and pharmacokinetic properties.

This guide outlines the key experimental approaches to elucidate the metabolic fate of this compound, drawing parallels from studies on furan and other long-chain hydrocarbons.

Postulated Metabolic Pathways of this compound

The metabolism of this compound is hypothesized to proceed via two primary routes: oxidation of the furan ring and oxidation of the dodecyl chain.

2.1. Furan Ring Oxidation

Consistent with the metabolism of furan and its analogs, the furan moiety of this compound is expected to be oxidized by CYP enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dialdehyde intermediate.[3][4] This reactive metabolite can then conjugate with cellular nucleophiles such as glutathione (GSH), cysteine, and lysine residues in proteins.

2.2. Dodecyl Chain Oxidation

The long alkyl chain provides several potential sites for oxidative metabolism. This can include:

-

Omega (ω)-hydroxylation: Oxidation at the terminal methyl group of the dodecyl chain.

-

Omega-1 (ω-1)-hydroxylation: Oxidation at the carbon adjacent to the terminal methyl group.

-

Further Oxidation: The initial alcohol metabolites can be further oxidized to aldehydes, ketones, and carboxylic acids.

-

Beta-oxidation: The long fatty acid-like chain could potentially undergo shortening via beta-oxidation.

The following diagram illustrates the postulated metabolic pathways for this compound.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are outlines of key experimental methodologies for in vitro studies.

3.1. In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay is a primary screen to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, particularly CYPs.

Objective: To determine the rate of metabolism of this compound in the presence of liver microsomes and to identify its primary metabolites.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is less than 1%).

-

Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound stock solution.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a quenching solution to stop the reaction.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent drug and the formation of metabolites using a validated LC-MS/MS method.

3.2. Metabolite Identification in Cryopreserved Human Hepatocytes

Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as cellular cofactors.

Objective: To identify the full spectrum of metabolites of this compound in a cellular system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Incubator (37°C, 5% CO₂)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Thaw and culture cryopreserved human hepatocytes according to the supplier's instructions.

-

Dosing: Once the cells are attached and have formed a monolayer, replace the medium with fresh medium containing this compound at the desired concentration.

-

Incubation: Incubate the cells for a specified period (e.g., 4, 24 hours).

-

Sample Collection: At the end of the incubation, collect the cell culture medium. The cells can also be lysed to analyze intracellular metabolites.

-

Sample Preparation: Prepare the medium and cell lysate for analysis. This may involve protein precipitation and solid-phase extraction.

-

Analysis: Analyze the samples by high-resolution LC-MS/MS to identify potential metabolites by comparing to control samples and looking for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, oxidation, glutathione conjugation).

The following diagram illustrates a general workflow for an in vitro metabolism study.

Data Presentation

Quantitative data from in vitro metabolism studies should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables are templates for presenting such data.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Time (min) | % Remaining this compound (Mean ± SD) |

| 0 | 100 |

| 5 | Hypothetical Data |

| 15 | Hypothetical Data |

| 30 | Hypothetical Data |

| 45 | Hypothetical Data |

| 60 | Hypothetical Data |

| t1/2 (min) | Calculated Value |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated Value |

Table 2: Relative Abundance of this compound Metabolites in Human Hepatocytes

| Metabolite | Proposed Structure | Relative Abundance (%) |

| M1 | ω-hydroxy-2-dodecylfuran | Hypothetical Data |

| M2 | ω-1-hydroxy-2-dodecylfuran | Hypothetical Data |

| M3 | Carboxylic acid derivative | Hypothetical Data |

| M4 | Glutathione conjugate of furan ring opening | Hypothetical Data |

| M5 | Other | Hypothetical Data |

Note: The data in these tables are for illustrative purposes only and would need to be determined experimentally.

Conclusion

The in vitro metabolism of this compound is a critical area of investigation for understanding its potential biological activity and safety profile. Based on the extensive literature on furan and long-chain hydrocarbon metabolism, a comprehensive investigation should focus on both the oxidation of the furan ring, likely mediated by CYP2E1, and the oxidative metabolism of the dodecyl side chain. The experimental protocols detailed in this guide, utilizing human liver microsomes and hepatocytes coupled with sensitive analytical techniques like LC-MS/MS, provide a robust framework for elucidating the metabolic pathways and kinetics of this compound. The resulting data will be invaluable for researchers, scientists, and drug development professionals in assessing the disposition and potential risks associated with this compound.

References

- 1. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Dodecylfuran via Friedel-Crafts Alkylation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-dodecylfuran, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The primary method detailed is a robust two-step approach involving Friedel-Crafts acylation of furan with dodecanoyl chloride, followed by a Wolff-Kishner reduction of the resulting ketone. An alternative direct Friedel-Crafts alkylation using 1-dodecene and a solid acid catalyst is also presented as a more atom-economical, albeit potentially lower-yielding, pathway.

Introduction

Furan and its derivatives are key building blocks in medicinal chemistry and materials science. The introduction of long alkyl chains, such as a dodecyl group, can significantly modify the lipophilicity and other physicochemical properties of furan-containing molecules, making them attractive for various applications, including the synthesis of biofuels and surfactants. Friedel-Crafts reactions are a classic method for C-C bond formation on aromatic rings. However, the direct alkylation of furan is often challenging due to the molecule's sensitivity to strong acids, which can lead to polymerization and low yields. A more controlled and reliable method involves an initial acylation followed by reduction.

Two-Step Synthesis of this compound: Acylation and Reduction

This preferred method avoids the common pitfalls of direct alkylation, such as polysubstitution and carbocation rearrangements, by proceeding through a stable acylfuran intermediate.

Part 1: Friedel-Crafts Acylation of Furan with Dodecanoyl Chloride

This reaction introduces the 12-carbon chain as a ketone, which is then reduced in the subsequent step. Tin(IV) chloride (SnCl₄) is utilized as a milder Lewis acid catalyst compared to aluminum chloride (AlCl₃) to minimize polymerization of the acid-sensitive furan ring.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Furan | 1.0 equiv. |

| Dodecanoyl chloride | 1.2 equiv. |

| Catalyst | |

| Tin(IV) chloride (SnCl₄) | 1.1 equiv. |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield of 2-Dodecanoylfuran | 75-85% |

Experimental Protocol

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous dichloromethane (100 mL) and tin(IV) chloride (1.1 equiv.). The mixture is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of furan (1.0 equiv.) and dodecanoyl chloride (1.2 equiv.) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred SnCl₄ solution over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (50 mL) at 0°C. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-dodecanoylfuran is purified by vacuum distillation or column chromatography on silica gel.

Part 2: Wolff-Kishner Reduction of 2-Dodecanoylfuran

This classic reduction method efficiently converts the carbonyl group of the acylfuran to a methylene group, yielding the desired this compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 2-Dodecanoylfuran | 1.0 equiv. |

| Hydrazine hydrate | 4.0 equiv. |

| Potassium hydroxide | 4.0 equiv. |

| Solvent | Diethylene glycol |

| Reaction Temperature | 180-200°C |

| Reaction Time | 4-6 hours |

| Typical Yield of this compound | 80-90% |

Experimental Protocol

-

Reaction Setup: A 250 mL round-bottom flask is fitted with a reflux condenser and charged with 2-dodecanoylfuran (1.0 equiv.), diethylene glycol (100 mL), hydrazine hydrate (4.0 equiv.), and potassium hydroxide pellets (4.0 equiv.).

-

Reaction: The mixture is heated to 180-200°C and refluxed for 4-6 hours. During this time, water and excess hydrazine will distill off. The reaction progress can be monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water (100 mL). The product is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with 1 M hydrochloric acid (1 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation to yield a colorless oil.

Caption: Workflow for the two-step synthesis of this compound.

Alternative Single-Step Synthesis: Direct Friedel-Crafts Alkylation

This method offers a more direct route to this compound by reacting furan with 1-dodecene in the presence of a solid acid catalyst, such as a zeolite. This approach is more atom-economical as it avoids the use of a protecting group and subsequent reduction. However, yields can be lower, and the reaction may produce a mixture of isomers and polyalkylated products.

Quantitative Data Summary (Based on analogous reactions with other aromatics)

| Parameter | Value |

| Reactants | |

| Furan | 5-10 equiv. (excess) |

| 1-Dodecene | 1.0 equiv. |

| Catalyst | |

| H-Beta Zeolite | 10-20 wt% (relative to 1-dodecene) |

| Solvent | None (neat) or inert solvent (e.g., hexane) |

| Reaction Temperature | 80-120°C |

| Reaction Time | 8-24 hours |

| Typical Yield of this compound | 40-60% |

Experimental Protocol

-

Catalyst Activation: H-Beta zeolite is activated by calcination at 500°C for 4 hours under a flow of dry air.

-

Reaction Setup: A pressure-rated glass reactor is charged with the activated H-Beta zeolite (10-20 wt% relative to 1-dodecene), furan (5-10 equiv.), and 1-dodecene (1.0 equiv.).

-

Reaction: The reactor is sealed and heated to 80-120°C with vigorous stirring for 8-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The catalyst can be washed with a small amount of an appropriate solvent (e.g., hexane).

-

Purification: The excess furan and any solvent are removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to separate this compound from unreacted 1-dodecene and any byproducts.

Caption: Workflow for the direct alkylation of furan with 1-dodecene.

Reaction Mechanism

The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution. In the acylation reaction, the Lewis acid (SnCl₄) activates the dodecanoyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich furan ring, preferentially at the C2 position. Subsequent loss of a proton restores the aromaticity of the furan ring. In the direct alkylation, the solid acid catalyst protonates the 1-dodecene to generate a secondary carbocation, which then acts as the electrophile.

Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Furan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone for the construction of the furan ring system due to its reliability and the accessibility of its starting materials.[1][2] This reaction facilitates the synthesis of a wide array of substituted furans through the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[3][4] The versatility of this method allows for the preparation of mono-, di-, tri-, and tetrasubstituted furans, which are valuable building blocks in drug discovery and development.[5] Substituted furans exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

These application notes provide detailed protocols for the synthesis of various substituted furan compounds via the Paal-Knorr reaction, including both conventional heating and microwave-assisted methods. Quantitative data on reaction conditions and yields are summarized for easy comparison, and the underlying reaction mechanism and a general experimental workflow are visualized.

Reaction Mechanism and Experimental Workflow

The Paal-Knorr furan synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The generally accepted mechanism involves the following key steps:

-

Protonation: One of the carbonyl oxygens is protonated by an acid catalyst, which activates the carbonyl group for nucleophilic attack.

-

Enolization: The second carbonyl group tautomerizes to its enol form.

-

Intramolecular Cyclization: The nucleophilic oxygen of the enol attacks the protonated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to form the aromatic furan ring.

Caption: General mechanism of the Paal-Knorr furan synthesis.

A typical experimental workflow for the Paal-Knorr synthesis of substituted furans is outlined below. This workflow can be adapted based on the specific substrate and desired scale of the reaction.

Caption: General experimental workflow for furan synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted furans using the Paal-Knorr reaction under different catalytic conditions.

Table 1: Conventional Heating Methods

| Entry | 1,4-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Hexane-2,5-dione | p-TsOH | Toluene | Reflux | 4 | 2,5-Dimethylfuran | 85 |

| 2 | 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Acetic Acid | 120 | 6 | 2,5-Diphenylfuran | 90 |

| 3 | 3-Methylhexane-2,5-dione | P₂O₅ | None | 150 | 2 | 2,3,5-Trimethylfuran | 78 |

| 4 | 1-Phenylpentane-1,4-dione | HCl | Ethanol | Reflux | 8 | 2-Methyl-5-phenylfuran | 82 |

Table 2: Microwave-Assisted Synthesis

| Entry | 1,4-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| 1 | Hexane-2,5-dione | Acetic Acid | None | 150 | 5 | 2,5-Dimethylfuran | 92 |

| 2 | 1,4-Di(p-tolyl)butane-1,4-dione | p-TsOH | Dioxane | 180 | 10 | 2,5-Di(p-tolyl)furan | 88 |

| 3 | 1-(Furan-2-yl)butane-1,4-dione | Montmorillonite K-10 | None | 160 | 7 | 2-(Furan-2-ylmethyl)-5-methylfuran | 85 |

| 4 | Ethyl 2,5-dioxohexanoate | PPA | None | 140 | 15 | Ethyl 5-methylfuran-2-carboxylate | 75 |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylfuran via Conventional Heating

Materials:

-

Hexane-2,5-dione (1.14 g, 10 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)

-

Toluene (50 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol), p-toluenesulfonic acid (0.19 g, 1 mmol), and toluene (50 mL).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) (eluent: hexane/ethyl acetate 9:1).

-

After 4 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to afford 2,5-dimethylfuran as a colorless liquid.

Protocol 2: Synthesis of 2,5-Diphenylfuran via Conventional Heating

Materials:

-

1,4-Diphenylbutane-1,4-dione (2.38 g, 10 mmol)

-

Concentrated sulfuric acid (H₂SO₄) (0.5 mL)

-

Glacial acetic acid (40 mL)

-

Water

-

Ethanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1,4-diphenylbutane-1,4-dione (2.38 g, 10 mmol) in glacial acetic acid (40 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture at 120 °C for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure 2,5-diphenylfuran as white crystals.

Protocol 3: Microwave-Assisted Synthesis of 2,5-Dimethylfuran

Materials:

-

Hexane-2,5-dione (1.14 g, 10 mmol)

-

Glacial acetic acid (2.0 mL)

-

Microwave reactor vessel (10 mL)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Place hexane-2,5-dione (1.14 g, 10 mmol) and glacial acetic acid (2.0 mL) in a 10 mL microwave reactor vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 5 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be further purified by column chromatography on silica gel (eluent: hexane) to give pure 2,5-dimethylfuran.

Applications in Drug Development

The furan nucleus is a versatile scaffold in medicinal chemistry, and the Paal-Knorr synthesis provides a direct route to a diverse range of substituted furans for drug discovery programs. The substituents on the furan ring can be readily modified to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Antimicrobial Agents: Furan derivatives, particularly those bearing a nitro group, have been extensively investigated as antimicrobial agents. The furan ring is a key structural component in drugs like nitrofurantoin, which is used to treat urinary tract infections.

-

Anticancer Agents: A variety of substituted furans have demonstrated potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific signaling pathways.

-

Anti-inflammatory Drugs: The furan moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with anti-inflammatory properties.

-

Cardiovascular and CNS-active Drugs: Furan-containing compounds have also been explored for their potential in treating cardiovascular diseases and central nervous system disorders.

The ability to efficiently generate libraries of substituted furans using the Paal-Knorr synthesis makes it a valuable tool for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents. Modern adaptations, such as microwave-assisted protocols, further enhance the utility of this classic reaction by reducing reaction times and improving yields, thereby accelerating the drug discovery process.

References

- 1. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

Purification of 2-Dodecylfuran from reaction mixtures

Application Note & Protocols for the Separation of 2-Dodecylfuran from Reaction Mixtures

This document provides detailed methodologies for the purification of this compound, a long-chain alkylfuran derivative, from complex reaction mixtures. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Three primary purification techniques are detailed: Flash Column Chromatography, Vacuum Distillation, and a specialized reversible Diels-Alder reaction method for selective isolation.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical compounds and specialty chemicals. Its successful application in subsequent synthetic steps is contingent upon its purity. Reaction mixtures often contain unreacted starting materials, catalysts, and various byproducts. The selection of an appropriate purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. This guide presents three robust methods to achieve high-purity this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical quantitative outcomes for the purification of this compound using the described methods. These values are representative and may vary based on the specific composition of the crude reaction mixture.

| Purification Method | Typical Loading Capacity | Estimated Recovery Yield | Expected Purity (by GC-MS) |

| Flash Column Chromatography | 1 g crude / 40 g silica gel | 85-95% | >98% |

| Vacuum Distillation | 1-10 g | 70-85% | >99% |

| Reversible Diels-Alder Reaction | 500 mg | 60-80% | >99.5% |

Experimental Protocols

Method 1: Flash Column Chromatography

This is the most common method for purifying moderately non-polar organic compounds like this compound. It separates compounds based on their differential adsorption to a stationary phase.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Compressed air or pump

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Collection tubes

Procedure:

-

Eluent Selection:

-

Dissolve a small sample of the crude reaction mixture in dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber containing a solvent system of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate).

-

The ideal solvent system will give the this compound spot a retention factor (Rf) of approximately 0.3. Adjust the solvent polarity as needed.

-

-

Column Packing (Slurry Method):

-

In a beaker, create a slurry of silica gel with the initial, low-polarity eluent (e.g., 100% hexane).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to pack the silica gel evenly.

-

Add a thin layer of sand on top of the silica bed.

-

Wash the column with 2-3 column volumes of the initial eluent.

-

-

Sample Loading:

-

Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent like hexane.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

-

Elution:

-

Begin eluting with the low-polarity solvent (e.g., 100% hexane) to remove non-polar impurities.

-

Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution) based on TLC analysis of the crude mixture.

-

Apply gentle pressure to the top of the column to maintain a steady flow rate.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the fractions by TLC to identify those containing the purified this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

-

Method 2: Vacuum Distillation

This method is suitable for thermally stable, high-boiling point liquids like this compound. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.[1][2]

Materials:

-

Round-bottom flask

-

Short-path distillation head with condenser

-

Receiving flask

-

Vacuum pump and vacuum gauge

-

Heating mantle and stirrer

-

Cold trap (recommended)

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus, ensuring all ground glass joints are properly sealed (use vacuum grease if necessary).

-

Place a stir bar in the round-bottom flask containing the crude this compound.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

-

Distillation Process:

-

Begin stirring the crude mixture.

-

Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

-

Once the pressure is stable, begin heating the distillation flask.

-

Low-boiling impurities will distill first. Collect these in a separate receiving flask if necessary.

-

Increase the temperature gradually until the this compound begins to distill. The boiling point will be significantly lower than at atmospheric pressure.

-

Collect the this compound fraction in a clean receiving flask.

-

Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

-

-

Product Recovery:

-

Allow the apparatus to cool to room temperature before carefully re-introducing air into the system.

-

The collected fraction in the receiving flask is the purified this compound.

-

Method 3: Purification via Reversible Diels-Alder Reaction

This highly selective method involves the reaction of the furan ring in this compound with a dienophile to form a solid adduct, which can be separated by filtration. The this compound is then regenerated via a retro-Diels-Alder reaction.[3][4]

Materials:

-

N-phenylmaleimide (or other suitable dienophile)

-

Toluene

-

Hexane

-

Reaction flask with condenser

-

Filtration apparatus

Procedure:

Part A: Diels-Alder Adduct Formation

-

Dissolve the crude this compound mixture in toluene in a round-bottom flask.

-

Add an equimolar amount of N-phenylmaleimide.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath to promote crystallization of the Diels-Alder adduct.

-

Collect the solid adduct by vacuum filtration and wash with cold hexane to remove soluble impurities.

Part B: Retro-Diels-Alder Reaction

-

Place the dried Diels-Alder adduct in a distillation apparatus.

-

Heat the adduct under vacuum. The retro-Diels-Alder reaction will occur at elevated temperatures, regenerating the this compound and N-phenylmaleimide.[3]

-

The more volatile this compound will distill over and can be collected in the receiving flask, leaving the N-phenylmaleimide behind.

Visualizations

Caption: Workflow for the purification of this compound by flash column chromatography.

Caption: Workflow for the purification of this compound by vacuum distillation.

Caption: Workflow for the purification of this compound via a reversible Diels-Alder reaction.

References

- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 2. Vacuum distillation | PPTX [slideshare.net]

- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Retro Diels–Alder reaction under mild conditions: experimental and theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]